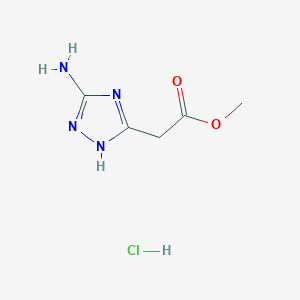

methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride (C₅H₉ClN₄O₂) features a 1,2,4-triazole core substituted at the 3-position with an amino group and at the 5-position with a methyl acetate side chain, protonated as a hydrochloride salt. Single-crystal X-ray diffraction (XRD) studies of analogous triazole derivatives reveal orthorhombic or monoclinic crystal systems with unit cell parameters typically spanning a = 6.2–20.8 Å, b = 12.1–21.9 Å, and c = 6.3–7.1 Å, depending on substituent geometry. Key bond lengths include:

- Triazole ring C–N bonds: 1.316–1.368 Å (localized single/double bond character).

- Ester carbonyl (C=O): 1.22–1.24 Å.

- N–H···Cl hydrogen bonds: ~1.8–2.1 Å in hydrochloride salts.

The hydrochloride counterion stabilizes the protonated triazole ring, with the chloride ion participating in intermolecular hydrogen bonds. The methyl acetate side chain adopts a staggered conformation, minimizing steric clashes with the planar triazole ring.

Table 1: Representative crystallographic data for analogous triazole hydrochlorides

| Parameter | Value Range |

|---|---|

| Space group | P2₁2₁2₁, P2₁, Cc |

| Unit cell volume | 987–2199 ų |

| Density | 1.56–1.74 g/cm³ |

| R-factor | 0.055–0.172 |

Tautomeric Equilibria and Prototropic Behavior

The 1,2,4-triazole core exhibits annular tautomerism, with equilibria between 1H-, 4H-, and protonated forms. Nuclear magnetic resonance (NMR) studies of related compounds show that the hydrochloride salt stabilizes the 1H-tautomer (proton at N1), as evidenced by:

- ¹H NMR : A singlet at δ 5.6–6.0 ppm for the NH group in DMSO-d₆, absent in deuterated solvents due to exchange.

- ¹³C NMR : Distinct signals for C3 (δ 145–158 ppm) and C5 (δ 158–165 ppm), confirming amino group localization at C3.

Prototropic shifts are suppressed in the solid state due to hydrogen bonding with the chloride ion. In solution, dynamic equilibrium between 1H- and 4H-tautomers is observed, with the 1H-form dominant (>90%) in polar aprotic solvents.

Table 2: Tautomeric preferences in selected environments

| Environment | Dominant Tautomer | Key Evidence |

|---|---|---|

| Solid state | 1H-form | XRD H-atom localization |

| DMSO-d₆ | 1H-form | NH signal at δ 5.6–6.0 ppm |

| Aqueous pH 7 | 4H-form | pH-dependent UV shifts |

Hydrogen Bonding Networks in Solid-State Configurations

The hydrochloride salt forms a three-dimensional hydrogen-bonded network:

- Triazole N–H···Cl⁻ : Primary interaction (2.8–3.1 Å) anchoring adjacent molecules.

- Ester carbonyl O···H–N : Secondary bonds (2.1–2.3 Å) linking layers.

- Amino N–H···O=C : Tertiary contacts (2.5–2.7 Å) stabilizing side-chain orientation.

In crystal lattices, these interactions generate supramolecular synthons such as:

- R₂²(8) motifs : Paired N–H···Cl⁻ bonds between inversion-related molecules.

- Chain structures : Extended via O···H–N bonds along the b-axis.

Table 3: Hydrogen bond parameters from XRD studies

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H···Cl⁻ | 2.89 | 165 |

| N5–H···O=C | 2.54 | 152 |

| O=C–O···H–N(triazole) | 2.17 | 158 |

Properties

IUPAC Name |

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMZIQANWPKELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride commonly involves the following key steps:

- Formation of the 1,2,4-triazole ring via cyclization reactions starting from aminoguanidine derivatives.

- Introduction of the acetate ester group through esterification or alkylation.

- Conversion to the hydrochloride salt to enhance stability and solubility.

A typical synthetic pathway includes the reaction of aminoguanidine hydrochloride with β-ketoesters such as ethyl acetoacetate or methyl acetoacetate, followed by cyclization and esterification to yield the methyl ester derivative. The hydrochloride salt is then formed by treatment with hydrochloric acid or by using aminoguanidine hydrochloride as the starting material.

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly applied in the synthesis of 1,2,4-triazole derivatives, including this compound, due to its advantages in reducing reaction times and improving yields and purity.

- Mechanism: Microwave energy accelerates intramolecular cyclocondensation and ring closure reactions, facilitating one-pot tandem processes.

- Reaction Conditions: Typical microwave-assisted synthesis involves heating the reaction mixture at temperatures around 170–180 °C for 20–30 minutes.

- Solvent Effects: Acetonitrile and ethanol are commonly used solvents, with acetonitrile often providing better yields.

- Yields: Microwave-assisted methods have demonstrated improved yields compared to conventional heating, with purities high enough to allow simple filtration purification.

Detailed Synthetic Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aminoguanidine hydrochloride + ethyl acetoacetate | Initial condensation to form amidoguanidine intermediate | - | Multi-step process |

| 2 | Cyclocondensation under microwave irradiation (e.g., 170 °C, 25 min) in acetonitrile | Formation of 3-amino-1,2,4-triazole ring | 27–60 (depending on optimization) | Microwave improves yield and reaction time |

| 3 | Esterification to methyl ester (if starting from ethyl ester) | Conversion to methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate | - | May involve transesterification |

| 4 | Treatment with HCl | Formation of hydrochloride salt | - | Enhances solubility and stability |

Optimization and Scale-Up

- Temperature and Time: Lowering the microwave reaction temperature from 180 °C to 170 °C improved yields.

- Solvent Screening: Acetonitrile was superior to ethanol and other solvents for yield enhancement.

- Scale-Up: The reaction has been successfully scaled from 1 mmol to 10 mmol without significant loss in yield.

- Base Addition: Use of non-aqueous potassium hydroxide in some steps improved yields in related triazole syntheses, though specific base use may vary depending on the exact synthetic route.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Heating (Thermal Cyclocondensation) | Multi-step, longer reaction times (hours) | Well-established | Lower yields, longer purification |

| Microwave-Assisted Synthesis | One-pot, high temperature (170–180 °C), short time (25 min) | Faster, higher yield, better purity | Requires microwave reactor equipment |

| Use of N-guanidinosuccinimide intermediates | Tandem nucleophilic ring opening and cyclocondensation | Efficient ring closure | Multi-step precursor synthesis needed |

| Base-mediated Cyclization with KOH | Improved yields in some cases | Enhanced reaction efficiency | Sensitive to base and solvent choice |

Research Findings and Notes

- The microwave-assisted synthesis of 3-amino-1,2,4-triazole derivatives, including methyl esters, has been reported to yield high purity products with simplified purification steps due to reduced byproducts.

- Tautomerism of the triazole ring influences the chemical properties and can be analyzed by NMR and X-ray crystallography, which is critical for understanding the compound's reactivity and stability.

- The hydrochloride salt form is preferred for enhanced solubility and handling in further synthetic applications.

- Despite advances, some methods still require multi-step preparations and careful control of reaction conditions to optimize yields.

Summary Table of Key Parameters for Microwave-Assisted Synthesis

| Parameter | Typical Range | Effect on Outcome |

|---|---|---|

| Temperature | 170–180 °C | Higher temperature accelerates reaction but may reduce yield if too high |

| Time | 20–30 minutes | Adequate time for complete cyclization |

| Solvent | Acetonitrile, Ethanol | Acetonitrile generally provides higher yields |

| Scale | 1–10 mmol | Scalable with consistent yields |

| Base | KOH (non-aqueous) in some protocols | Can improve yields in related triazole syntheses |

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted triazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), dihydrotriazole derivatives (reduction), and various substituted triazole derivatives (substitution).

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is derived from 1,2,4-triazole, a five-membered heterocyclic compound with significant pharmaceutical relevance. The synthesis of this compound often involves the reaction of triazole derivatives with acetic acid or its derivatives under specific conditions to yield the desired acetate form.

Recent studies have highlighted various synthetic pathways that enhance yield and purity. For instance, microwave-assisted synthesis has shown to improve reaction efficiency and reduce reaction times significantly compared to traditional methods . The compound's ability to act as a building block for more complex molecules makes it valuable in drug discovery.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of 1,2,4-triazoles possess antifungal, antibacterial, and antiviral properties due to their ability to inhibit critical biological pathways in microorganisms .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

This compound has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases . This inhibition can potentially lead to epigenetic modifications that alter gene expression profiles in cancer cells.

Medicinal Chemistry Applications

The compound serves as a crucial intermediate in synthesizing more complex pharmaceuticals. Its derivatives have been linked to the development of drugs targeting various diseases, including inflammation and cancer . The versatility in chemical modifications allows researchers to create tailored compounds with enhanced biological activity.

Case Study: Synthesis Optimization

A recent study optimized the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using microwave irradiation techniques. This method demonstrated significant improvements in yield and purity compared to conventional synthesis methods .

Biological Evaluation

In another study focused on the biological evaluation of triazole derivatives, this compound was tested against various bacterial strains. The results indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various pharmacological effects, such as antiviral, antibacterial, or anticancer activities .

Comparison with Similar Compounds

Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogous triazole derivatives:

*Calculated based on molecular formula.

Structural and Functional Analysis

Amino vs. In contrast, hydroxyl or methyl substituents (e.g., (1-methyl-1H-1,2,4-triazol-3-yl)methanol) reduce polarity and may limit solubility .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound offers lipophilicity, favoring membrane permeability in drug candidates. The carboxylic acid analog (135206-76-7) is more hydrophilic, suitable for aqueous-phase applications .

Aromatic vs. Aliphatic Linkages :

- The benzoate derivative (1279219-12-3) incorporates an aromatic ring, enabling π-π interactions with proteins or nucleic acids. The aliphatic acetate in the target compound provides conformational flexibility .

Piperidine vs. Acetate :

- The piperidine-containing compound (1235440-58-0) introduces a basic nitrogen, facilitating salt formation and improving pharmacokinetic properties. This contrasts with the neutral acetate group in the target compound .

Biological Activity

Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is classified under the triazole family. Its structure includes a triazole ring, which is known for its ability to interact with various biological targets, influencing numerous biochemical pathways and cellular processes .

Target Interactions

The compound exhibits interactions with multiple biological targets:

- Enzymatic Inhibition : It has been identified as an inhibitor of imidazoleglycerol-phosphate dehydratase, crucial in histidine biosynthesis.

- Cell Signaling Modulation : It influences cell signaling pathways by altering phosphorylation states of key proteins, which can affect gene expression and cellular metabolism.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Histidine Biosynthesis : By inhibiting specific enzymes in this pathway, it may affect protein synthesis and cellular growth.

- Gene Expression Regulation : Its role as an inhibitor of lysine-specific demethylase 1 can lead to significant changes in gene expression patterns, impacting processes such as differentiation and proliferation.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity. For instance:

- In vitro Studies : Various triazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating infections .

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties:

- Cell Line Studies : Some studies report that these compounds can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Synthetic Pathways

The synthesis of this compound typically involves:

Q & A

Q. What are the critical parameters for optimizing the synthesis of methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride?

- Methodological Answer : Synthesis optimization requires systematic variation of:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency for triazole derivatives .

- Temperature control : Maintain 20–25°C during amide coupling to minimize side reactions (e.g., over-alkylation) .

- Catalyst screening : Use triethylamine as a base for deprotonation during cyclization steps .

- Purification : Employ recrystallization from ethanol-DMF mixtures to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the methyl ester (δ ~3.7 ppm for CH3O) and triazole NH2 (δ ~6.5 ppm) .

- HPLC-MS : Verify molecular ion peaks ([M+H]+ at m/z 189.1) and assess purity (>98%) .

- FT-IR : Identify C=O stretching (1720–1740 cm⁻¹) and NH2 bending (1600–1650 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 30 days) with periodic HPLC monitoring .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Enzyme inhibition : Screen against α-glucosidase or lipase using spectrophotometric assays (IC50 determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling aid in understanding reaction pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map cyclization transition states .

- Reaction path search : Apply the Anharmonic Nudged Elastic Band (ANEB) method to identify intermediates .

- DFT studies : Analyze charge distribution on the triazole ring to predict regioselectivity in derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply Grubbs’ test to identify outliers .

- Dose-response refinement : Use nonlinear regression (Hill equation) to account for assay variability .

- Structural analogs : Compare activity of derivatives (e.g., replacing methyl ester with ethyl) to isolate pharmacophores .

Q. How to design a mechanistic study for its enzyme inhibition properties?

- Methodological Answer :

- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Docking simulations : Use AutoDock Vina to model interactions with α-glucosidase active sites (PDB: 1XSI) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and enthalpy changes .

Q. What advanced purification techniques improve yield for scale-up?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.